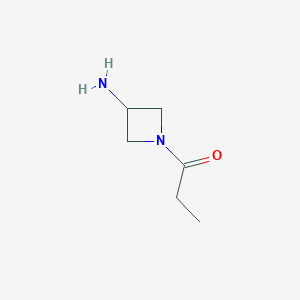
1-(3-Amino-pyridin-2-YL)-ethanone hydrochloride
Overview
Description
The compound “(S)-1-(3-Amino-pyridin-2-yl)-ethylamine Hydrochloride” is a biochemical used for proteomics research . Another related compound is “AMINO-PYRIDIN-2-YL-ACETIC ACID” with the CAS number 62451-88-1 .
Molecular Structure Analysis
The molecular structure of related compounds such as “(S)-1-(3-Amino-pyridin-2-yl)-ethylamine Hydrochloride” and “AMINO-PYRIDIN-2-YL-ACETIC ACID” can be found in various databases .Physical And Chemical Properties Analysis
For the related compound “AMINO-PYRIDIN-2-YL-ACETIC ACID”, the melting point is 130-132 °C, the predicted boiling point is 306.7±32.0 °C, and the predicted density is 1.328±0.06 g/cm3 .Scientific Research Applications
Microwave-Assisted Synthesis 1-(3-Amino-pyridin-2-yl)-ethanone hydrochloride is utilized in microwave-assisted synthesis to create various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine and 3-methylisothiazolo[5,4-b]pyridine, showcasing its versatility in producing heterocyclic compounds under microwave irradiation, which is a rapid and efficient method for organic synthesis (Ankati & Biehl, 2010).
Antimicrobial Activity This compound has been investigated for its potential in creating antimicrobial agents. A study synthesizing 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone demonstrated significant antimicrobial activity, indicating the compound's potential use in developing new antimicrobial drugs (Salimon, Salih, & Hussien, 2011).
DNA Interaction and Drug Design Research involving Schiff base ligands derived from 2,6-diaminopyridine, which relates to the chemical family of 1-(3-Amino-pyridin-2-yl)-ethanone hydrochloride, highlights its application in DNA interaction studies. These studies are crucial for drug design, particularly in the development of cancer treatment drugs, as they provide insights into how these compounds can bind to DNA and potentially alter its function (Kurt et al., 2020).
Antiviral Activity The compound has been used as a starting material for synthesizing heterocyclic compounds with potential antiviral activity. This includes the preparation of derivatives with promising activity against HSV1 and HAV-MBB, showcasing the compound's relevance in the search for new antiviral agents (Attaby et al., 2006).
Fluorophore Development for Material Science Research into the development of environmentally sensitive fluorophores for material science applications has utilized derivatives of 1-(3-Amino-pyridin-2-yl)-ethanone hydrochloride. These compounds exhibit strong blue-green fluorescence emission, making them suitable for various applications in materials science, including as sensors and in imaging techniques (Hussein, El Guesmi, & Ahmed, 2019).
Safety And Hazards
properties
IUPAC Name |
1-(3-aminopyridin-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-5(10)7-6(8)3-2-4-9-7;/h2-4H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJHORIMRTUTAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-pyridin-2-YL)-ethanone hydrochloride | |
CAS RN |
1263378-87-5 | |
| Record name | Ethanone, 1-(3-amino-2-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[4-(Propan-2-ylsulfanyl)phenyl]methanol](/img/structure/B1524139.png)

